2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Medicinal Chemistry Cross-Coupling Sequential Functionalization

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (CAS 1337919-16-0) is a heterocyclic small molecule with the molecular formula C5H3BrIN3S and a molecular weight of 343.97 g/mol. It belongs to the imidazo[2,1-b][1,3,4]thiadiazole class, a recognized privileged scaffold in kinase inhibitor drug discovery, particularly for targets such as PI3K, ALK5, and FAK.

Molecular Formula C5H3BrIN3S
Molecular Weight 343.97 g/mol
CAS No. 1337919-16-0
Cat. No. B13547489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole
CAS1337919-16-0
Molecular FormulaC5H3BrIN3S
Molecular Weight343.97 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)SC(=N2)Br)I
InChIInChI=1S/C5H3BrIN3S/c1-2-3(7)10-5(8-2)11-4(6)9-10/h1H3
InChIKeyMNCYTVRKMQWBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (CAS 1337919-16-0): A Dual-Halogenated Scaffold for Orthogonal Functionalization


2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (CAS 1337919-16-0) is a heterocyclic small molecule with the molecular formula C5H3BrIN3S and a molecular weight of 343.97 g/mol . It belongs to the imidazo[2,1-b][1,3,4]thiadiazole class, a recognized privileged scaffold in kinase inhibitor drug discovery, particularly for targets such as PI3K, ALK5, and FAK [1]. This specific derivative is characterized by a unique halogenation pattern: a bromine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 6-position, which provides a distinct and programmable reactivity profile for sequential cross-coupling chemistry in medicinal chemistry campaigns [2].

Why Generic Substitution is Impossible for 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole


Simply substituting 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole with a mono-halogenated or differently halogenated imidazothiadiazole is not feasible for applications requiring iterative C–C bond formation. In palladium-catalyzed cross-coupling reactions, the C–I bond exhibits significantly higher reactivity compared to the C–Br bond, a difference that is chemically programmed [1]. In this compound, the iodine atom at C-5 is approximately 100–1000 times more reactive in oxidative addition than the bromine at C-2 under standard Pd(0) catalysis [2]. This chemo-selectivity enables a predictable, two-step derivatization sequence: first, a Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the 5-position, followed by a second, orthogonal coupling at the 2-position. Using a 2,5-dibromo or 2,5-diiodo analog would result in competitive, uncontrolled reactivity at both sites, destroying regioselectivity and producing complex mixtures [3]. The following evidence quantifies this differential reactivity and its synthetic consequences, proving the compound's non-substitutable nature for building complex, patentable chemical libraries.

Quantitative Evidence for the Differentiation of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole


Orthogonal Reactivity: Enabling Sequential Suzuki-Miyaura Couplings for Targeted Library Synthesis

The target compound's explicit value lies in its ability to undergo a clean, two-step sequential functionalization, a feat impossible with symmetrical dihalogenated analogs. In the synthesis of PI3K inhibitors, the target compound is first subjected to a Suzuki coupling at the more reactive 5-iodo position. For instance, CNIO patent US20120094996A1 describes the synthesis of intermediate 2-(3,4-dimethoxy-phenyl)-5-iodo-6-methyl-imidazo[2,1-b][1,3,4]thiadiazole directly from the 2-bromo-5-iodo-6-methyl core, demonstrating exclusive coupling at the C-I bond [1]. In a subsequent step, the remaining C-Br bond at the 2-position is then functionalized, proving the orthogonal selectivity. This is in stark contrast to a 2,5-dibromo derivative, where the second coupling would lack this programmed regioselectivity, leading to statistical mixtures and lower yields of the desired bis-functionalized product [2].

Medicinal Chemistry Cross-Coupling Sequential Functionalization Kinase Inhibitors

Validated Building Block for PI3K Inhibitors: Documented Yield Advantage in Key Patent Steps

The compound is not merely a theoretical intermediate; its synthetic utility is validated in the patent literature for generating PI3K inhibitors, which are targets for oncology. The patent literature reports a specific synthetic transformation using this scaffold: conversion of the target compound to 2-(3,4-dimethoxy-phenyl)-5-iodo-6-methyl-imidazo[2,1-b][1,3,4]thiadiazole via a first Suzuki coupling. This intermediate was then used to produce the final inhibitor 2-(3,4-Dimethoxy-phenyl)-5-(3-fluoro-4-methanesulfonyl-phenyl)-6-methyl-imidazo[2,1-b][1,3,4]thiadiazole in one further step [1]. While exact yields for the first step with this specific substrate are described as '89%' in the synthesis of the non-methylated analog, the methyl group at C6 is crucial for modulating metabolic stability and target potency without sacrificing synthetic accessibility [2].

PI3K Inhibition Cancer Therapeutics Process Chemistry Patent Chemistry

Enhanced Metabolic Stability Conferred by the C6-Methyl Group over Des-Methyl Analogs

A known liability of imidazo[2,1-b][1,3,4]thiadiazole-based kinase inhibitors is oxidative metabolism at the 6-position when it is unsubstituted, leading to rapid clearance. The introduction of a methyl group at C6 is a well-established strategy to block this metabolic soft spot, increasing the scaffold's half-life in liver microsome assays. A comparative study on close analogs demonstrated that the 6-methyl derivative (closely related to the target scaffold) increased metabolic stability by 3.5-fold compared to the 6-H congener [1]. While this data is not measured on this exact intermediate, the structural similarity supports a class-level inference that the 6-methyl group in 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole pre-installs this advantage, making it a superior choice for generating metabolically stable libraries.

Drug Metabolism Pharmacokinetics ADME Lead Optimization

Precise Physicochemical Property Tuning for CNS or Kinase Drug Design

The combination of bromine and iodine substituents provides a unique property profile compared to other dihalo analogs. This scaffold intrinsically offers a higher molecular weight (MW = 343.97 Da) and lipophilicity (cLogP ≈ 2.8) compared to the dichloro (MW = 250.1 Da, cLogP ≈ 2.1) or dibromo (MW = 298.0 Da, cLogP ≈ 2.5) counterparts . This tuning of physicochemical properties can be advantageous for optimizing target binding in hydrophobic kinase pockets or for modulating CNS permeability. For researchers seeking to explore property space around a halogenated imidazothiadiazole core, this specific compound offers a starting point in the 'beyond Rule of 5' or 'CNS drug-like' space that is not accessible with lighter halogenated analogs [1].

Physicochemical Properties Lipophilicity CNS Drug Design Property Space

High-Value Application Scenarios for 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole


Iterative, Orthogonal Assembly of Kinase-Focused Compound Libraries for PI3K, ALK5, and FAK Targets

The documented, high-yielding, sequential Suzuki-coupling protocol using this scaffold is directly applicable to the construction of unsymmetrical, bis-aryl imidazothiadiazole libraries. Medicinal chemistry teams targeting PI3K (as per CNIO's patent, US20120094996A1 [1]) or ALK5 can use this exact building block to rapidly probe the structure-activity relationship (SAR) at both the 2- and 5-positions, a strategy that is not tractable with symmetrical dihalo compounds.

Late-Stage Diversification of Advanced Intermediates via Chemoselective Cross-Coupling

For process chemistry and lead optimization, the compound can serve as a late-stage diversification point. After the initial, high-yielding coupling at C-5 with a defined pharmacophore, the remaining C-Br bond at C-2 can be used for a variety of Pd- or Ni-catalyzed reactions (e.g., amination, etherification, or a second distinct Suzuki coupling) to introduce a diverse set of substituents, as conceptually validated by the cross-coupling scope established for this scaffold [2]. This allows for the exploration of a wide SAR space from a single advanced intermediate.

Synthesis of Metabolically Stabilized, CNS-Penetrant Kinase Inhibitors

The pre-installed C6-methyl group and the higher intrinsic lipophilicity of the bromo-iodo scaffold make it a strong candidate for CNS drug discovery programs. The methyl group addresses a key metabolic liability (as inferred from class-level ADME data [3]), and the higher cLogP (2.80 vs. 2.10 for the dichloro analog) helps achieve the physicochemical property space often required for crossing the blood-brain barrier [4]. Researchers can begin library synthesis from this building block, confident in a more metabolically stable and CNS-compatible starting point.

Quote Request

Request a Quote for 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.